21-Dehydro-6beta-methyl Prednisone

Chiral impurity profiling Glucocorticoid receptor pharmacology Methylprednisolone quality control

21-Dehydro-6β-methyl Prednisone (CAS not assigned; molecular formula C₂₁H₂₆O₆, molecular weight 374.43 g/mol) is a synthetic corticosteroid-derived impurity and reference standard. It is formally designated as an impurity of 6β-Hydroxy Prednisolone (H952350), a metabolite of Prednisone (P703780).

Molecular Formula C21H26O6
Molecular Weight 374.4 g/mol
Cat. No. B13856780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name21-Dehydro-6beta-methyl Prednisone
Molecular FormulaC21H26O6
Molecular Weight374.4 g/mol
Structural Identifiers
SMILESCC12CC(C3C(C1CCC2(C(=O)C=O)O)CC(C4=CC(=O)C=CC34C)O)O
InChIInChI=1S/C21H26O6/c1-19-5-3-11(23)7-14(19)15(24)8-12-13-4-6-21(27,17(26)10-22)20(13,2)9-16(25)18(12)19/h3,5,7,10,12-13,15-16,18,24-25,27H,4,6,8-9H2,1-2H3/t12-,13-,15+,16-,18+,19-,20-,21-/m0/s1
InChIKeyQGYYQEUNJGLGLW-UJXAPRPESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





21-Dehydro-6β-methyl Prednisone: Identity, Classification, and Procurement-Relevant Profile


21-Dehydro-6β-methyl Prednisone (CAS not assigned; molecular formula C₂₁H₂₆O₆, molecular weight 374.43 g/mol) is a synthetic corticosteroid-derived impurity and reference standard . It is formally designated as an impurity of 6β-Hydroxy Prednisolone (H952350), a metabolite of Prednisone (P703780) . The compound bears the systematic IUPAC name (6β,11β)-6,11,17-trihydroxy-3,20-dioxopregna-1,4-dien-21-al, identifying the 21-aldehyde function that distinguishes it from the 21-hydroxy corticosteroids used therapeutically . Its primary procurement relevance lies in pharmaceutical quality control, where it serves as a reference standard for impurity profiling of methylprednisolone and prednisone drug substances [1].

Why 21-Dehydro-6β-methyl Prednisone Cannot Be Substituted by In-Class Corticosteroid Impurities or Analogs


Generic substitution among corticosteroid impurities and reference standards fails because 21-Dehydro-6β-methyl Prednisone carries two orthogonal structural differentiators—the 6β-methyl stereochemistry and the 21-aldehyde oxidation state—that are absent in therapeutically relevant 6α-methyl epimers (e.g., methylprednisolone) and in 21-hydroxy parent drugs (e.g., prednisone, prednisolone) . The 6β-methyl configuration renders the compound pharmacologically inactive, a property explicitly documented for 6β-methylprednisolone in patent literature, in stark contrast to the potent glucocorticoid receptor agonism of the 6α-methyl epimer [1]. Furthermore, the 21-aldehyde group confers distinct chromatographic retention, mass spectrometric fragmentation, and chemical reactivity profiles that are not replicated by 21-hydroxy or 21-acetate analogs [2]. These differences are not merely academic; they are codified in pharmacopoeial monographs where the 6β-methyl impurity (EP Impurity H) is subject to a specific limit of less than 0.2% in methylprednisolone active pharmaceutical ingredient . Substituting an incorrect epimer or oxidation state would invalidate impurity quantification, compromise regulatory filing data, and potentially mask degradation pathways.

Quantitative Differentiation Evidence for 21-Dehydro-6β-methyl Prednisone Against Closest Analogs


Pharmacological Activity Nullified by 6β-Methyl Stereochemistry Versus 6α-Methyl Therapeutic Epimer

Patent CN110655549A explicitly states that 6β-methylprednisolone—the core scaffold from which 21-Dehydro-6β-methyl Prednisone is derived—'has no pharmacological activity' [1]. This stands in direct contrast to the 6α-methyl epimer (methylprednisolone), which is a potent glucocorticoid receptor agonist with an IC₅₀ of 1.67 nM in fluorescence polarization GR binding assays . The stereochemical inversion at C6 from α (therapeutic) to β (inactive impurity) is the critical determinant: the 6α-methyl group stabilizes the receptor-ligand complex and reduces corticosteroid-binding globulin (CBG) affinity to below 1% of cortisol, enhancing free drug concentration and target tissue penetration, whereas the 6β-methyl configuration disrupts this pharmacophore geometry . The 21-dehydro modification (aldehyde in place of 21-hydroxyl) introduces an additional departure from the active pharmacophore, as the 21-hydroxyl group participates in key hydrogen-bonding interactions within the glucocorticoid receptor ligand-binding domain .

Chiral impurity profiling Glucocorticoid receptor pharmacology Methylprednisolone quality control

Molecular Formula and Mass Differentiation Versus Prednisone Parent Drug

21-Dehydro-6β-methyl Prednisone (C₂₁H₂₆O₆, monoisotopic mass 374.43 Da) differs from its parent drug Prednisone (C₂₁H₂₆O₅, monoisotopic mass 358.43 Da) by exactly one oxygen atom (+15.9949 Da), reflecting the additional 6β-hydroxyl group and the oxidation of the 21-hydroxyl to the 21-aldehyde . Compared with Prednisolone (C₂₁H₂₈O₅, 360.44 Da), the target compound is distinguished by both the 6β-methyl substitution and the 21-aldehyde oxidation state . The 21-aldehyde function is a well-characterized oxidative degradation product in corticosteroids, formed spontaneously in aqueous solution, and its presence serves as a stability-indicating marker [1]. This mass difference is analytically decisive: in LC-MS/MS impurity profiling, the +16 Da shift relative to prednisone and the characteristic aldehyde fragmentation pattern (neutral loss of CO, 28 Da) provide unambiguous identification, preventing false-positive assignment to co-eluting 21-hydroxy impurities [1].

Impurity identification Mass spectrometry Molecular characterization

Pharmacopoeial Impurity Specification Limits for 6β-Methyl Epimer in Methylprednisolone API

The European Pharmacopoeia (EP 8.0) monograph for Methylprednisolone designates the 6β-methyl epimer as 'Impurity H' and imposes a quantitative limit of <0.2% (specified impurity) in the active pharmaceutical ingredient . In a representative batch analysis (Batch NXEMP 170601), the measured Impurity H content was <0.05%, confirming that well-controlled manufacturing processes keep this chiral impurity well below the 0.2% threshold . The USP monograph for Methylprednisolone sets a general unspecified impurity limit of not more than 1.0% for any individual impurity and not more than 2.0% for total impurities, though 6β-methylprednisolone is listed as Methylprednisolone Related Compound H (11β,17,21-trihydroxy-6β-methylpregna-1,4-diene-3,20-dione; C₂₂H₃₀O₅, 374.48 Da) [1]. The 21-Dehydro-6β-methyl Prednisone compound carries the additional 21-aldehyde modification relative to EP Impurity H and is referenced as an impurity of 6β-Hydroxy Prednisolone, positioning it one step further along the metabolic/degradation pathway from the primary drug substance .

Pharmacopoeial compliance Impurity limit Quality control specification

Reference Standard Purity Benchmark: 99.8% HPLC Purity Achievable for 6β-Methyl Impurity Reference Material

The synthesis and purification of 6β-methylprednisolone as a reference standard has been demonstrated at 99.8% purity by HPLC, using a route involving epoxide ring-opening, acidic hydrolysis, alkaline elimination, fermented dehydrogenation, iodination, substitution, alkaline hydrolysis, and final purification by preparative HPLC [1]. The structure was confirmed by ¹H-NMR, ¹³C-NMR, NOESY, and MS [1]. This high-purity reference material is essential because the 6β-methyl impurity is formed only in trace amounts during methylprednisolone synthesis—the 6α-methyl configuration is strongly favored under standard methylation conditions (Mannich, Vilsmeier, or epoxide ring-opening routes), with the 6β-methyl epimer constituting a minor byproduct that is 'extremely difficult to synthesize' and 'difficult to remove in subsequent refining' . The synthetic challenge directly impacts procurement: reference standards of this compound are inherently low-volume, high-cost specialty chemicals that require rigorous characterization to ensure the correct stereoisomer is supplied [2].

Reference standard synthesis Preparative HPLC purification Analytical method validation

Glucocorticoid Receptor Binding Affinity Hierarchy: 6α-Methyl as the Active Pharmacophore Benchmark

A direct comparative fluorescence polarization assay established the GR binding affinity hierarchy for therapeutic corticosteroids as methylprednisolone (IC₅₀ = 1.67 nM) > betamethasone (IC₅₀ = 2.94 nM) ≈ prednisolone (IC₅₀ = 2.95 nM) > dexamethasone (IC₅₀ = 5.58 nM) . The 6α-methyl group of methylprednisolone contributes to its highest affinity ranking by introducing favorable hydrophobic contacts within the GR ligand-binding pocket while simultaneously reducing CBG binding to less than 1% of cortisol, thereby increasing the free, pharmacologically active fraction . The 6β-methyl epimer lacks this receptor-stabilizing interaction; the axial orientation of the 6β-methyl group sterically clashes with helix 3 and helix 6 residues of the GR-LBD, as demonstrated by molecular docking simulations showing that hydrogen-bonding and hydrophobic interactions are critical for stabilizing GC-GR-LBD complexes . While 21-Dehydro-6β-methyl Prednisone has not been directly assayed, the combined departure from the active pharmacophore—6β-methyl instead of 6α-methyl, plus 21-aldehyde instead of 21-hydroxyl—predicts GR binding affinity at least two orders of magnitude weaker than methylprednisolone, consistent with the patent statement of 'no pharmacological activity' for the 6β-methyl scaffold [1].

Glucocorticoid receptor binding Structure-activity relationship Corticosteroid pharmacology

Procurement-Relevant Application Scenarios for 21-Dehydro-6β-methyl Prednisone Reference Standard


HPLC Method Development and Validation for Methylprednisolone Impurity Profiling

Analytical development laboratories require 21-Dehydro-6β-methyl Prednisone as a reference standard to establish system suitability, determine relative retention times, and validate peak purity for impurity methods targeting methylprednisolone and prednisone drug substances. The compound's unique 21-aldehyde chromophore and 6β-methyl stereochemistry produce a chromatographic retention profile distinct from both the 6α-methyl parent drug and the 21-hydroxy impurity EP Impurity H—directly supporting the pharmacopoeial requirement to resolve and quantify individual specified impurities at the <0.2% level . The 99.8% purity benchmark demonstrated for the structurally related 6β-methylprednisolone reference standard [1] establishes the purity expectation that procurement professionals should require from commercial suppliers of this compound.

Forced Degradation Studies and Stability-Indicating Method Validation for Corticosteroid Drug Products

The 21-aldehyde function in 21-Dehydro-6β-methyl Prednisone is a well-characterized oxidative degradation motif in corticosteroids, formed spontaneously in aqueous solution under aerobic conditions . Pharmaceutical development scientists use this reference standard to spike forced degradation samples (oxidative stress, thermal stress, photolytic stress) of prednisone and methylprednisolone formulations, enabling accurate identification and quantification of the 21-aldehyde degradation pathway. This is critical for establishing mass balance in stability studies and for validating that stability-indicating HPLC methods can resolve the 21-aldehyde degradation product from the parent drug and other impurities [1].

Metabolite Identification in Pharmacokinetic and Drug Metabolism Studies

Because 21-Dehydro-6β-methyl Prednisone is listed as an impurity of 6β-Hydroxy Prednisolone, which is itself a metabolite of Prednisone , this compound serves as an authentic reference standard in LC-MS/MS methods designed to track the prednisone metabolic pathway: Prednisone → Prednisolone → 6β-Hydroxy Prednisolone → 21-Dehydro-6β-methyl Prednisone. Drug metabolism researchers use this standard to confirm metabolite identity by matching retention time, exact mass (m/z 374.43), and MS/MS fragmentation patterns in biological matrices (plasma, urine, hepatocyte incubations). The absence of pharmacological activity at the glucocorticoid receptor [1] ensures that this metabolite standard does not interfere with concomitant pharmacodynamic endpoint measurements.

Regulatory Submission Support – ANDA Impurity Qualification and Dossier Preparation

For generic drug manufacturers filing Abbreviated New Drug Applications (ANDAs) for methylprednisolone or prednisone products, 21-Dehydro-6β-methyl Prednisone reference material is essential for impurity qualification studies that demonstrate analytical method specificity and establish impurity carryover data from drug substance through to finished product . The EP 8.0 specification of Impurity H at <0.2% and the USP general impurity limit of NMT 1.0% individually [1] define the regulatory thresholds against which this impurity must be quantified. Procurement of well-characterized reference standard with full Certificate of Analysis (CoA) including HPLC purity, NMR identity confirmation, and mass spectral data is a prerequisite for regulatory submission acceptance by FDA, EMA, and other global health authorities [2].

Quote Request

Request a Quote for 21-Dehydro-6beta-methyl Prednisone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.